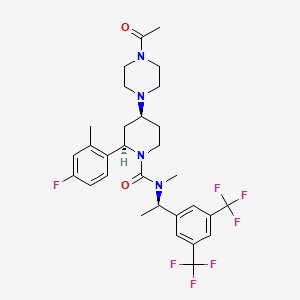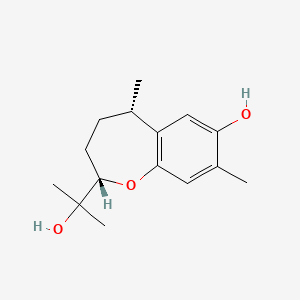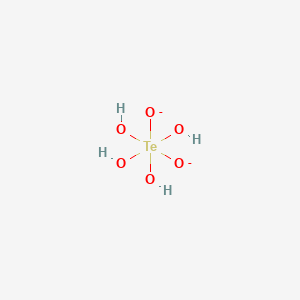
1,1-Dimethyl-2-(2-(4-morpholinophenyl))guanidine monofumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BTS-67582 involves the reaction of 1,1-dimethylguanidine with 2-(4-morpholinyl)benzaldehyde, followed by the formation of the fumarate salt. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for BTS-67582 would likely involve scaling up the synthetic route described above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BTS-67582 primarily undergoes reactions related to its function as a potassium channel blocker. These reactions include:
Oxidation: BTS-67582 can undergo oxidation reactions, which may alter its chemical structure and affect its biological activity.
Reduction: Reduction reactions can also occur, potentially modifying the compound’s functional groups.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, impacting its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving BTS-67582 include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of BTS-67582 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .
Applications De Recherche Scientifique
Mécanisme D'action
BTS-67582 exerts its effects by blocking potassium channels, specifically ATP-sensitive potassium channels (KATP channels). This action leads to the depolarization of pancreatic beta cells, resulting in the opening of voltage-dependent calcium channels. The influx of calcium ions triggers the release of insulin from the beta cells. The compound also enhances the insulin-releasing effects of glucose and other insulin secretagogues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitiglinide: Another insulinotropic agent that acts on potassium channels.
Nateglinide: A potassium channel blocker with similar insulin-releasing effects.
Tolbutamide: A sulfonylurea drug that also targets potassium channels to stimulate insulin release.
Uniqueness of BTS-67582
BTS-67582 is unique in its biphasic insulin-releasing effect, which includes an immediate but transient increase in insulin concentrations followed by a smaller but sustained increase. This biphasic pattern is not commonly observed in other potassium channel blockers, making BTS-67582 a valuable compound for studying the mechanisms of insulin release and for developing new treatments for type 2 diabetes .
Propriétés
Numéro CAS |
161748-40-9 |
|---|---|
Formule moléculaire |
C17H24N4O5 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1,1-dimethyl-2-(2-morpholin-4-ylphenyl)guanidine |
InChI |
InChI=1S/C13H20N4O.C4H4O4/c1-16(2)13(14)15-11-5-3-4-6-12(11)17-7-9-18-10-8-17;5-3(6)1-2-4(7)8/h3-6H,7-10H2,1-2H3,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
FFEKJBVVAJTQST-WLHGVMLRSA-N |
SMILES |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)C(=NC1=CC=CC=C1N2CCOCC2)N.C(=CC(=O)O)C(=O)O |
Synonymes |
1,1-dimethyl-2-(2-morpholinophenyl)guanidine monofumarate BTS 67 582 BTS 67582 BTS-67582 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6,11-Dihydro-N-hydroxy-N-methyl-11-oxodibenz[b,e]oxepin-2-propanamide](/img/structure/B1241464.png)



![[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B1241472.png)


![N'-[(2-nitrobenzoyl)oxy]pyridine-2-carboximidamide](/img/structure/B1241475.png)
